6-Bromo-1H-phenalene
Overview
Description
6-Bromo-1H-phenalene is an organic compound with the molecular formula C13H9Br It is a brominated derivative of phenalene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-1H-phenalene can be synthesized through several methods. One common approach involves the bromination of phenalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively adding to the 6-position of the phenalene ring.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of phenalene is coupled with a brominating agent in the presence of a palladium catalyst. This method allows for greater control over the reaction conditions and can be used to produce high yields of this compound .
Industrial Production Methods
Industrial production of this compound often relies on large-scale bromination reactions. These processes are optimized for efficiency and yield, using continuous flow reactors and automated systems to control the reaction parameters. The use of environmentally benign reagents and catalysts is also a focus in industrial settings to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-phenalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form phenalene derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of phenalene or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a strong base can yield phenalene derivatives with various functional groups, while oxidation can produce phenalene quinones.
Scientific Research Applications
6-Bromo-1H-phenalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its brominated structure makes it a versatile intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: This compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications
Mechanism of Action
The mechanism of action of 6-Bromo-1H-phenalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction reactions. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Another brominated aromatic compound with similar reactivity but different structural features.
1-Bromo-2-naphthalene: A brominated naphthalene derivative with comparable chemical properties.
6-Chloro-1H-phenalene: A chlorinated analogue of 6-Bromo-1H-phenalene with similar reactivity but different halogen substituent.
Uniqueness
This compound is unique due to its specific bromination pattern and the resulting electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
6-bromo-1H-phenalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-2,4-8H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOARYMMTZDSSDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=C(C3=CC=CC1=C23)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677316 | |
Record name | 6-Bromo-1H-phenalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106139-94-0 | |
Record name | 6-Bromo-1H-phenalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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